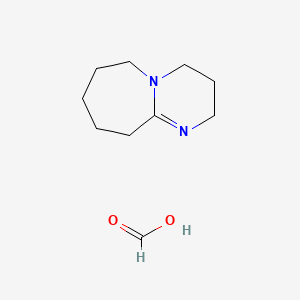
Einecs 257-122-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . This compound is also known as formic acid DBU salt or 1,8-diazabicyclo[5.4.0]undec-7-ene formate . It is a combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine in a 1:1 ratio .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) typically involves the reaction of formic acid with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine under controlled conditions . The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Einecs 257-122-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
科学的研究の応用
Einecs 257-122-4 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) involves its interaction with molecular targets and pathways within cells . The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The specific molecular targets and pathways depend on the context of its use and the specific reactions involved .
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
- 2-Ethylhexanoic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
Uniqueness
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is unique due to its specific combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine, which imparts distinct chemical and physical properties .
特性
CAS番号 |
51301-55-4 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
formic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.CH2O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;2-1-3/h1-8H2;1H,(H,2,3) |
InChIキー |
FKPRQRCHWPBBBF-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCN2CC1.C(=O)O |
正規SMILES |
C1CCC2=NCCCN2CC1.C(=O)O |
Key on ui other cas no. |
51301-55-4 |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















